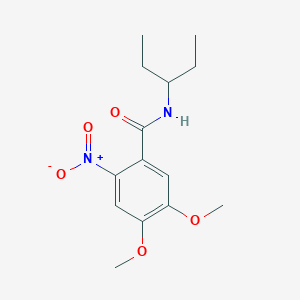
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the family of flavonoids. It is commonly known as "Fisetin" and has been found to have potential health benefits. Fisetin is a yellow crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide. It has been found to have antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of Fisetin is not fully understood. However, it has been found to activate various signaling pathways in the body, including the PI3K/Akt pathway and the Nrf2/ARE pathway. These pathways are involved in cell survival, antioxidant defense, and anti-inflammatory responses. Fisetin has also been found to inhibit various enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Fisetin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body. Fisetin has also been found to inhibit the growth and spread of cancer cells. In addition, Fisetin has been found to improve cognitive function and protect the brain from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Fisetin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Fisetin is also soluble in various solvents, which makes it easy to work with in experiments. However, Fisetin has some limitations for lab experiments. It has low bioavailability, which means that it is not easily absorbed by the body. Fisetin also has poor water solubility, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for Fisetin research. One direction is to investigate the potential of Fisetin as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the optimal dosages and administration methods of Fisetin to improve its bioavailability. Furthermore, future research can investigate the potential of Fisetin in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
Fisetin can be synthesized through various methods, including the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate followed by cyclization with ammonium acetate. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate followed by cyclization with ammonium acetate. The yield of Fisetin from these methods ranges from 30-60%.
Wissenschaftliche Forschungsanwendungen
Fisetin has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative stress and damage to cells. Fisetin has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, Fisetin has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells. Fisetin has also been found to have neuroprotective properties, which can help protect the brain from damage and degeneration.
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-11-8-14-16(9-15(11)21-2)22-10-17(18(14)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLBUNDRLUMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-methoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)